
Ethylenetricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricyanoethylene can be synthesized through the bromination of 1,1,2-cyanoethane followed by treatment with a tertiary amine. The process involves the following steps:
Bromination: 1,1,2-cyanoethane is brominated to form 1-bromo-1,1,2-tricyanoethane.
Dehydrobromination: The resultant 1-bromo-1,1,2-tricyanoethane is treated with a tertiary amine to yield tricyanoethylene.
Industrial Production Methods: Industrial production of tricyanoethylene typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tricyanoethylene undergoes various types of chemical reactions, including:
Oxidation: Tricyanoethylene can be oxidized to form epoxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: Tricyanoethylene can undergo substitution reactions with nucleophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are used under mild conditions.
Major Products Formed:
Epoxides: Formed through oxidation.
Amines: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Tricyanoethylene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: Tricyanoethylene derivatives are studied for their potential biological activities.
Medicine: Some derivatives have shown promise as therapeutic agents.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tricyanoethylene involves its interaction with various molecular targets. The cyano groups in tricyanoethylene are highly electrophilic, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
Tetracyanoethylene: Another cyanocarbon with four cyano groups attached to an ethylene backbone.
Ethyl tricyanoethylene carboxylate: A derivative with an additional carboxylate group.
Comparison:
Tricyanoethylene vs. Tetracyanoethylene: Tricyanoethylene has three cyano groups, making it less electrophilic compared to tetracyanoethylene, which has four cyano groups.
Tricyanoethylene vs. Ethyl tricyanoethylene carboxylate: The presence of a carboxylate group in ethyl tricyanoethylene carboxylate introduces additional reactivity and potential for forming coordination complexes.
Tricyanoethylene stands out due to its unique combination of reactivity and versatility, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
997-76-2 |
|---|---|
Molecular Formula |
C5HN3 |
Molecular Weight |
103.08 g/mol |
IUPAC Name |
ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C5HN3/c6-2-1-5(3-7)4-8/h1H |
InChI Key |
ZRSVHSCCNNSGKM-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


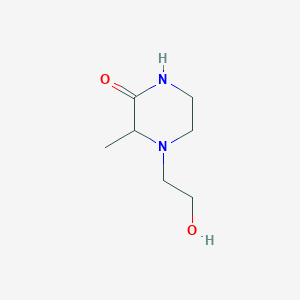
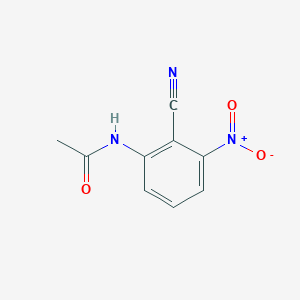
![6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione](/img/structure/B13789332.png)
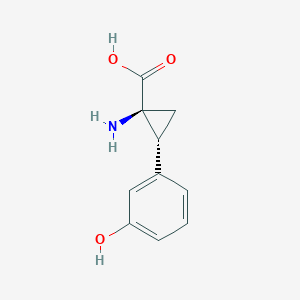
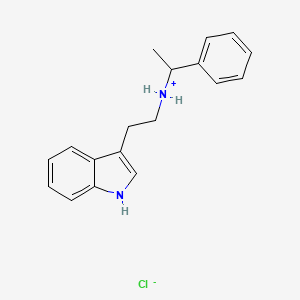
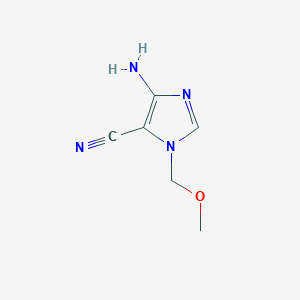
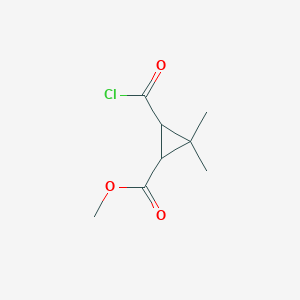
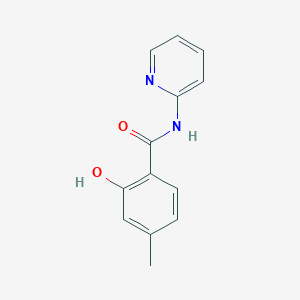



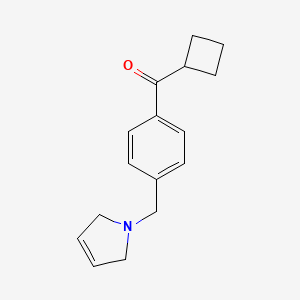
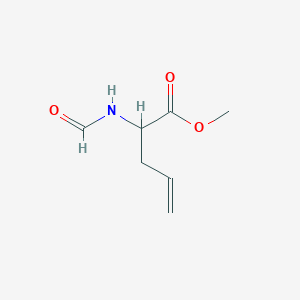
![3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole](/img/structure/B13789400.png)
